molecular formula C4H7F2NO2S B13619871 (2,2-Difluorocyclopropyl)methanesulfonamide

(2,2-Difluorocyclopropyl)methanesulfonamide

Cat. No.: B13619871
M. Wt: 171.17 g/mol
InChI Key: KXGOSJLBAINQAD-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)methanesulfonamide is a chemical compound with the molecular formula C4H7F2NO2S. It is characterized by the presence of a difluorocyclopropyl group attached to a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopropyl)methanesulfonamide typically involves the reaction of 2,2-difluorocyclopropylamine with methanesulfonyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

2,2-Difluorocyclopropylamine+Methanesulfonyl chlorideThis compound+HCl\text{2,2-Difluorocyclopropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2-Difluorocyclopropylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorocyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new sulfonamide derivative .

Scientific Research Applications

(2,2-Difluorocyclopropyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the difluorocyclopropyl group can influence the compound’s reactivity and stability, contributing to its overall biological activity .

Comparison with Similar Compounds

    1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropyl group and exhibit similar chemical properties.

    Methanesulfonamide Derivatives: Compounds with the methanesulfonamide moiety but different substituents.

Uniqueness: (2,2-Difluorocyclopropyl)methanesulfonamide is unique due to the combination of the difluorocyclopropyl group and the methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C4H7F2NO2S

Molecular Weight

171.17 g/mol

IUPAC Name

(2,2-difluorocyclopropyl)methanesulfonamide

InChI

InChI=1S/C4H7F2NO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2,(H2,7,8,9)

InChI Key

KXGOSJLBAINQAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CS(=O)(=O)N

Origin of Product

United States

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